FPI-1465

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

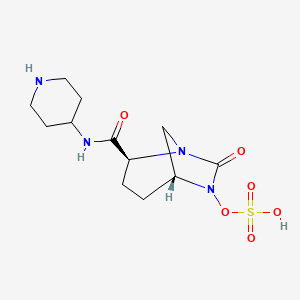

分子式 |

C11H18N4O7S |

|---|---|

分子量 |

350.35 g/mol |

IUPAC 名称 |

[(2S,5R)-7-oxo-2-[[(3R)-pyrrolidin-3-yl]oxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1 |

InChI 键 |

JBMFHPNYQVHTCK-HLTSFMKQSA-N |

产品来源 |

United States |

Foundational & Exploratory

FPI-1465: A Technical Guide to its Mechanism as a β-Lactamase Inhibitor

An in-depth analysis of the compound designated FPI-1465 reveals conflicting information regarding its primary mechanism of action. The most substantiated identity, supported by a registered CAS number and preclinical data from a pharmaceutical developer, identifies this compound as a novel β-lactamase inhibitor. However, other sources describe it as a controlled substance with analgesic properties or a TPK1 kinase inhibitor. Furthermore, the designation "this compound" has been mistakenly used to refer to the targeted alpha therapy [225Ac]-FPI-1434.

This guide will focus on the most credible and well-documented mechanism of action: This compound as a novel β-lactamase inhibitor . The other purported identities are noted but lack the same level of scientific evidence.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, non-β-lactam β-lactamase inhibitor (BLI) that belongs to the diazabicyclo[3.2.1]octane class of molecules.[1] It is being investigated for use in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria.[1] The primary function of this compound is to inactivate β-lactamase enzymes, which are a principal mechanism of bacterial resistance to β-lactam antibiotics.[1] By inhibiting these enzymes, this compound restores the efficacy of existing β-lactam drugs.[1] Preclinical data also suggest a potential secondary mechanism involving direct interaction with penicillin-binding proteins (PBPs).[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈N₄O₇S | [3][4] |

| Molecular Weight | 350.35 g/mol | [3][4] |

| CAS Number | 1452458-72-8 | [3][4][5] |

| Systematic Name | Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester | [5] |

Core Mechanism of Action

The central mechanism of this compound is the potent inhibition of bacterial serine-β-lactamase enzymes.[1][2]

Many antibiotic-resistant bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] this compound acts as an inhibitor of these enzymes.[2] It is believed to function as a "suicide substrate," forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[1] This irreversible binding effectively inactivates the enzyme, preventing it from degrading co-administered β-lactam antibiotics.[1] This protective action allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[2]

In addition to inhibiting β-lactamases, preclinical studies suggest that this compound may also directly interact with PBPs, specifically PBP2 in E. coli and P. aeruginosa.[6] This dual mechanism of action, targeting both the primary resistance mechanism and the ultimate therapeutic target, could provide a significant advantage in overcoming bacterial resistance.[3]

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of this compound in overcoming β-lactamase mediated antibiotic resistance.

Preclinical Data: Potentiation of Antibiotic Activity

Preclinical in vitro studies have demonstrated that this compound significantly enhances the activity of various β-lactam antibiotics against resistant bacterial strains.[7]

| Antibiotic | Bacterial Resistance Mechanism | Fold-Increase in Potency with this compound | Reference |

| Ceftazidime | Extended-Spectrum β-Lactamases (ESBLs) | Up to 256-fold | [7] |

| Aztreonam | Extended-Spectrum β-Lactamases (ESBLs) | Up to 1,024-fold | [7] |

| Meropenem | Extended-Spectrum β-Lactamases (ESBLs) | Often 4-fold | [7] |

| Ceftazidime | Carbapenemases | Up to 256-fold | [7] |

| Aztreonam | Carbapenemases | Up to 4,096-fold | [7] |

| Meropenem | Carbapenemases | Up to 128-fold | [7] |

Experimental Protocols

While detailed, peer-reviewed protocols for this compound are not widely available, a generalized methodology for assessing its in vitro synergy with β-lactam antibiotics is outlined below.

Objective: To quantify the synergistic effect of this compound when combined with a β-lactam antibiotic against a panel of bacterial isolates.

Methodology:

-

Bacterial Culture: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: A two-dimensional array of serial dilutions of the β-lactam antibiotic and this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for the antibiotic alone, this compound alone, and for each combination.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically indicative of synergy.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for assessing the in vitro synergy of this compound.

Conclusion

The preponderance of available evidence identifies this compound as a novel β-lactamase inhibitor with significant potential to address the challenge of antibiotic resistance. Its primary mechanism of action, the inhibition of a broad range of β-lactamases, is well-supported by preclinical data demonstrating its ability to restore the efficacy of multiple β-lactam antibiotics. The potential for a dual mechanism of action, through direct interaction with PBPs, further enhances its therapeutic promise. While conflicting information regarding the identity of this compound exists, the data supporting its role as a β-lactamase inhibitor is the most coherent and scientifically grounded. Further peer-reviewed studies and clinical trial data are necessary to fully delineate its pharmacological profile and clinical utility.

References

An In-depth Technical Guide to the Biological Targets of Nacubactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam (B609398) (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in advanced clinical development.[1][2] It is being investigated in combination with β-lactam antibiotics like meropenem (B701), cefepime, and aztreonam (B1666516) to combat serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] What sets nacubactam apart is its multifaceted mechanism of action, which not only protects partner antibiotics from enzymatic degradation but also exerts its own direct antibacterial effect.[4][5] This dual-action profile makes it a promising candidate to address the escalating threat of antimicrobial resistance.[4]

Core Mechanism of Action

Nacubactam's efficacy stems from its ability to engage two distinct types of bacterial targets simultaneously:

-

β-Lactamase Inhibition: As a potent β-lactamase inhibitor, nacubactam covalently binds to and inactivates a broad range of serine β-lactamases.[1][6] These enzymes are a primary defense mechanism for bacteria against β-lactam antibiotics. By neutralizing them, nacubactam restores the activity of its partner antibiotic.[4]

-

Penicillin-Binding Protein (PBP) Inhibition: Uniquely among many inhibitors, nacubactam possesses intrinsic antibacterial activity by directly targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in Enterobacteriaceae.[1][3][7] PBPs are essential enzymes for the synthesis and maintenance of the bacterial cell wall.[4]

This dual engagement leads to a potent synergistic effect. Nacubactam both shields the partner β-lactam from destruction and weakens the bacterial cell wall, enhancing the overall bactericidal activity of the combination therapy.[3][5]

Biological Target 1: Serine β-Lactamases

Nacubactam is a potent inhibitor of Ambler class A, C, and some class D serine β-lactamases.[3][5][8] These classes include many of the most clinically significant resistance enzymes.

-

Class A: Includes enzymes like KPC (Klebsiella pneumoniae carbapenemase) and various extended-spectrum β-lactamases (ESBLs).[6][7]

-

Class C: Primarily consists of AmpC enzymes, which can be chromosomally encoded and inducible.[7][9]

-

Class D: Includes certain oxacillinases (OXA) with carbapenemase activity, such as OXA-48.[5][6]

The inhibition of these enzymes is crucial for restoring the activity of carbapenems like meropenem against resistant pathogens.[6]

Biological Target 2: Penicillin-Binding Protein 2 (PBP2)

In addition to its role as a β-lactamase inhibitor, nacubactam demonstrates direct, intrinsic antibacterial activity by binding to and inhibiting PBP2 in Enterobacteriaceae.[1][7] This PBP2 inhibition contributes to what is known as a "β-lactam enhancer" effect; by targeting PBP2, nacubactam complements the activity of partner β-lactams that may preferentially target other PBPs.[7][9] This multi-PBP targeting strategy enhances the overall antibacterial effect and broadens the spectrum of activity.[4][7]

Quantitative Data on Target Inhibition

The potency of nacubactam against its targets has been quantified through various in vitro assays. The following tables summarize key findings, including the half-maximal inhibitory concentration (IC50), the apparent inhibition constant (Ki app), and minimum inhibitory concentrations (MIC).

Table 1: Inhibition of KPC β-Lactamases by Nacubactam

| Target Enzyme | Parameter | Value (µM) | Source |

|---|---|---|---|

| KPC-2 | IC50 | 66 | [6] |

| KPC-2 (K234R variant) | IC50 | 781 | [6] |

| KPC-2 | Ki app | 31 ± 3 | [7][10] |

| KPC-2 (K234R variant) | Ki app | 270 ± 27 |[7][10] |

Table 2: Acylation Rate of Nacubactam against KPC β-Lactamases

| Target Enzyme | Parameter | Value (M⁻¹s⁻¹) | Source |

|---|---|---|---|

| KPC-2 | k₂/K | 5,815 ± 582 | [7][10] |

| KPC-2 (K234R variant) | k₂/K | 247 ± 25 |[7][10] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Meropenem in the Presence and Absence of Nacubactam against K. pneumoniae Strains

| Strain Characteristic | Meropenem MIC (mg/L) | Meropenem + Nacubactam (4 mg/L) MIC (mg/L) | Source |

|---|---|---|---|

| KPC-2 or KPC-3 harboring (n=44) | >64 | ≤1 | [6] |

| OXA-48-like harboring (n=6) | 16 to >64 | ≤1 |[6] |

Visualizing Nacubactam's Dual-Action Mechanism

The following diagram illustrates the two primary pathways through which nacubactam exerts its antimicrobial effect.

Caption: Dual-action mechanism of nacubactam.

Experimental Methodologies

The quantitative data presented in this guide are derived from established experimental protocols. While specific, detailed protocols are often proprietary, the fundamental methodologies are described below.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are determined to assess the concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.[11][12]

Principle: The broth microdilution method is a standard technique used for MIC testing.[12][13]

Workflow:

-

Preparation: A series of two-fold dilutions of the antibiotic (e.g., meropenem) and the combination (meropenem + a fixed concentration of nacubactam) are prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.[13][14]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).[15]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15][16]

-

Analysis: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[12][16]

Caption: Generalized workflow for MIC determination.

Enzyme Inhibition Assays (IC50 Determination)

These assays measure the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Principle: The activity of a β-lactamase enzyme is monitored by its ability to hydrolyze a chromogenic substrate, such as nitrocefin. The presence of an inhibitor like nacubactam will reduce the rate of hydrolysis.[6][13]

Methodology:

-

Enzyme Preparation: Periplasmic extracts containing the target β-lactamase (e.g., KPC-2) are prepared from bacterial cell cultures.[6][13]

-

Assay: The enzyme extract is incubated with varying concentrations of nacubactam.[6]

-

Substrate Addition: The reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).[13]

-

Detection: The change in absorbance over time, resulting from substrate hydrolysis, is measured using a spectrophotometer.

-

Calculation: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[6]

Penicillin-Binding Protein (PBP) Competition Assays

These assays determine the affinity of a compound for specific PBPs.[17]

Principle: This is a competitive binding assay where the test compound (nacubactam) competes with a fluorescently labeled β-lactam probe (e.g., Bocillin FL) for binding to PBPs in bacterial membrane preparations.[17][18]

Methodology:

-

Membrane Preparation: Bacterial membranes containing PBPs are isolated from cultured cells via lysis and ultracentrifugation.[17][18]

-

Competition: Aliquots of the membrane preparation are incubated with increasing concentrations of nacubactam.[17]

-

Labeling: A fixed concentration of a fluorescent probe (Bocillin FL) is added to label the PBPs that remain unbound by nacubactam.[18]

-

Separation: The membrane proteins are separated by size using SDS-PAGE.[18]

-

Analysis: The gel is imaged using a fluorescence scanner. The intensity of the fluorescent PBP bands decreases as the concentration of the competing nacubactam increases. The IC50 for each PBP can then be determined.[17]

References

- 1. Nacubactam - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. mdpi.com [mdpi.com]

- 4. What is Nacubactam used for? [synapse.patsnap.com]

- 5. ihma.com [ihma.com]

- 6. 698. Nacubactam Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. emerypharma.com [emerypharma.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

FPI-1465: A Technical Guide to a Dual-Action β-Lactamase and Penicillin-Binding Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FPI-1465, also known as nacubactam, is a novel, intravenously administered diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It exhibits a compelling dual-action mechanism, targeting two critical components of bacterial survival. Primarily, it inactivates a broad spectrum of serine β-lactamases, the enzymes responsible for degrading β-lactam antibiotics.[1][3] Concurrently, it demonstrates intrinsic antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound operates as a covalent inhibitor.[4] Its diazabicyclooctane core structure enables it to form a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine-β-lactamases and PBPs.[4] This acylation process effectively inactivates these enzymes.

-

β-Lactamase Inhibition: By binding to and inactivating β-lactamase enzymes, this compound protects co-administered β-lactam antibiotics from hydrolysis and degradation, thereby restoring their efficacy against resistant bacteria.[3][5]

-

PBP2 Inhibition: The direct inhibition of PBP2 disrupts the transpeptidation step in peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[1][4] This action leads to cell death and confers intrinsic antibacterial activity to this compound.

This dual-targeting mechanism represents a significant strategy to combat multidrug-resistant Gram-negative bacteria.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical information.

Table 1: Inhibition and Binding Constants [2]

| Target | Parameter | Value |

|---|---|---|

| PBP2 | IC₅₀ | 1.0 µg/mL |

| β-lactamase CTX-M-15 | Kd | 0.011 µM |

| β-lactamase OXA-48 | Kd | 5.3 µM |

Table 2: Chemical and Physical Properties [5][6]

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O₇S |

| Molecular Weight | 350.35 g/mol |

| CAS Number | 1452458-72-8 |

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are crucial for reproducible research. The following sections outline key experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the concentration of a β-lactam antibiotic, in combination with a fixed concentration of this compound, required to inhibit the visible growth of a bacterial strain.[2]

Materials:

-

This compound stock solution

-

β-lactam antibiotic stock solution (e.g., meropenem, cefepime)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Bacterial inoculum prepared to a 0.5 McFarland standard

-

Sterile 96-well microtiter plates

Procedure:

-

Preparation of Drug Plates: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the columns of a 96-well plate.

-

Addition of this compound: Add a fixed concentration of this compound to each well containing the β-lactam dilutions. A common concentration for inhibitors is 4 µg/mL.[2]

-

Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[1][2]

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.[1][2]

-

MIC Determination: The MIC is defined as the lowest concentration of the β-lactam antibiotic in combination with this compound that completely inhibits visible bacterial growth.[1][2]

References

FPI-1465 (Nacubactam): A Technical Guide to its Dual-Action β-Lactamase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465, also known as Nacubactam, is a potent, diazabicyclooctane (DBO) based, non-β-lactam β-lactamase inhibitor (BLI).[1][2] It is under investigation for its ability to restore the efficacy of β-lactam antibiotics against multidrug-resistant bacteria. Nacubactam exhibits a novel dual-action mechanism, functioning not only as a serine-β-lactamase inhibitor but also by directly targeting and inhibiting Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[3][4][5] This technical guide provides an in-depth overview of the this compound (Nacubactam) β-lactamase inhibition pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Nacubactam's primary role is to neutralize the primary defense mechanism of many resistant bacteria: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[6][7] Nacubactam acts as a "suicide inhibitor" by forming a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of serine-β-lactamases.[1][5] This irreversible binding effectively sequesters and inactivates the β-lactamase, protecting the partner β-lactam antibiotic from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.[3]

Furthermore, Nacubactam possesses intrinsic antibacterial activity through the direct inhibition of PBP2 in Enterobacteriaceae.[3][4][5] This dual-targeting mechanism provides a significant advantage in combating bacterial resistance, potentially leading to a synergistic "enhancer" effect when combined with other β-lactam antibiotics that target different PBPs.[8]

Quantitative Data

The following tables summarize key quantitative data demonstrating the efficacy of this compound (Nacubactam) from various in vitro studies.

Table 1: In Vitro Activity of Nacubactam in Combination with Meropenem against β-Lactamase-Producing Enterobacteriaceae [8]

| Bacterial Class | β-Lactamase Produced | Meropenem MIC90 (μg/mL) | Meropenem/Nacubactam (1:1) MIC90 (μg/mL) |

| Class A | KPC | >32 | 1 |

| Class A | ESBL | 0.12 | ≤0.06 |

| Class B | Metallo-β-lactamases (MBLs) | >32 | 8 |

| Class C | AmpC | 0.25 | 0.12 |

| Class D | OXA-48-like | 8 | 1 |

Table 2: Comparative In Vitro Activity of β-Lactamase Inhibitor Combinations against Non-Carbapenem-Susceptible Enterobacterales [8]

| Combination | % Susceptible at ≤8 μg/mL |

| Cefepime-Zidebactam | 98.5 |

| Ceftazidime-Avibactam | 77.5 |

| Imipenem-Relebactam | 64.1 |

Table 3: Synergistic Activity of this compound (4 µg/mL) with β-Lactam Antibiotics against ESBL-Producing Enterobacteriaceae [9]

| Antibiotic | MIC50 (µg/mL) - Antibiotic Alone | MIC50 (µg/mL) - Antibiotic + this compound | MIC90 (µg/mL) - Antibiotic Alone | MIC90 (µg/mL) - Antibiotic + this compound |

| Aztreonam | 8 | ≤0.015 | 128 | 0.5 |

| Ceftazidime | 32 | 0.03 | 256 | 1 |

| Meropenem | ≤0.25 | 0.06 | 0.5 | 0.12 |

Table 4: PBP2 Inhibition by this compound (Nacubactam) and Comparators [10]

| Compound | PBP2 IC50 (μg/mL) |

| This compound (Nacubactam) | 1.0 ± 0.6 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows associated with this compound (Nacubactam).

Caption: Dual-action mechanism of this compound (Nacubactam).

Caption: Experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

β-Lactamase Inhibition Assay (Colorimetric)

This protocol is used to determine the inhibitory activity of this compound against a specific β-lactamase enzyme using a chromogenic substrate like nitrocefin.[8]

Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)

-

This compound (Nacubactam)

-

Nitrocefin

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the purified β-lactamase enzyme to each well.

-

Add the various concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes at 25°C) to allow for inhibitor-enzyme binding.[11]

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately measure the change in absorbance at 486 nm over time using a microplate reader.[8]

-

Calculate the initial velocity (rate of hydrolysis) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%, by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[8]

Penicillin-Binding Protein 2 (PBP2) Binding Assay (Competitive)

This assay determines the affinity of this compound for PBP2 using a competitive binding format.[8][11]

Materials:

-

Isolated bacterial membranes containing PBP2 or purified PBP2

-

This compound (Nacubactam)

-

Fluorescently labeled β-lactam probe (e.g., Bocillin FL)

-

Wash buffer

-

SDS-PAGE equipment

-

Fluorescence scanner

Procedure:

-

Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase.

-

Harvest the cells and lyse them to release cellular components.

-

Isolate the cell membranes containing the PBPs via ultracentrifugation.[8]

-

Incubate the isolated membranes with varying concentrations of this compound for a specific time.

-

Add a fixed concentration of the fluorescently labeled β-lactam probe (Bocillin FL) and incubate further to allow for competitive binding.[8]

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.[8]

-

Quantify the fluorescence intensity of the PBP2 band for each concentration of this compound.

-

Determine the IC50 value by plotting the fluorescence intensity against the this compound concentration.[8]

Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a β-lactamase-producing bacterial strain.[12][13]

Materials:

-

This compound (Nacubactam)

-

β-lactam antibiotic of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the β-lactam antibiotic along the x-axis of a 96-well plate and serial two-fold dilutions of this compound along the y-axis.

-

This creates a matrix of wells with varying concentrations of both compounds, as well as wells with each compound alone for MIC determination.

-

Inoculate each well with the standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).[13]

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[8]

-

Incubate the plates at 35-37°C for 16-20 hours.[8]

-

Visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) for each combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction (synergistic, additive, or antagonistic).

Conclusion

This compound (Nacubactam) is a promising β-lactamase inhibitor with a unique dual-action mechanism that not only neutralizes a key bacterial resistance mechanism but also exhibits intrinsic antibacterial activity. The quantitative data from in vitro studies clearly demonstrate its potential to restore and enhance the efficacy of existing β-lactam antibiotics against a broad range of clinically relevant pathogens. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of this compound in addressing the growing threat of antimicrobial resistance.

References

- 1. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New β-Lactamase Inhibitors Nacubactam and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jmilabs.com [jmilabs.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Synthesis of Nacubactam (FPI-1465): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam (B609398), also known by the identifier FPI-1465, is a novel, intravenously administered diazabicyclooctane (DBO) β-lactamase inhibitor. Developed by Fedora Pharmaceuticals, nacubactam is currently under investigation for the treatment of serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE). It exhibits a unique dual mechanism of action, setting it apart from other β-lactamase inhibitors. This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data available for nacubactam.

Discovery and Development

Nacubactam was discovered and developed by Fedora Pharmaceuticals, a company focused on addressing the challenge of antimicrobial resistance. It was identified as a promising candidate for its potent inhibition of a broad spectrum of β-lactamases and its intrinsic antibacterial activity. The development of nacubactam has involved collaborations with other pharmaceutical companies, including Meiji Seika Pharma and Roche, to advance its clinical trials. To date, nacubactam has received Fast Track and Qualified Infectious Disease Product (QIDP) designations from the U.S. Food and Drug Administration (FDA).[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | [(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

| Molecular Formula | C9H16N4O7S |

| Molar Mass | 324.31 g·mol−1 |

| CAS Number | 1452458-86-4 |

| DrugBank Accession Number | DB15353 |

| ChEMBL ID | CHEMBL3989959 |

Mechanism of Action

Nacubactam possesses a distinctive dual mechanism of action:

-

β-Lactamase Inhibition: As a member of the diazabicyclooctane class, nacubactam is a potent inhibitor of a wide range of serine β-lactamases.[2][3] This includes Ambler class A (such as KPC and CTX-M), class C (AmpC), and some class D enzymes.[4][5] By covalently binding to the active site of these enzymes, nacubactam protects co-administered β-lactam antibiotics from enzymatic degradation, thereby restoring their efficacy against resistant bacteria.

-

Penicillin-Binding Protein 2 (PBP2) Inhibition: Uniquely among many β-lactamase inhibitors, nacubactam also exhibits intrinsic antibacterial activity by directly binding to and inhibiting Penicillin-Binding Protein 2 (PBP2) in the cell wall of Enterobacteriaceae.[2][4][5] This direct action on a key enzyme involved in bacterial cell wall synthesis leads to an "enhancer" effect when combined with other β-lactam antibiotics that target different PBPs, resulting in synergistic antibacterial activity.[6]

Synthesis

The synthesis of nacubactam, a diazabicyclooctane derivative, involves a multi-step process that focuses on the stereoselective construction of the bicyclic core and subsequent functionalization. While a detailed, step-by-step protocol from a single source is not publicly available, a general synthetic strategy can be inferred from patent literature (e.g., US9708320B2) and publications on related DBO inhibitors.[7][8][9]

A plausible synthetic workflow is outlined below. This represents a generalized pathway and should be considered illustrative.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of nacubactam in combination with a β-lactam antibiotic against various bacterial strains.

Methodology:

-

Bacterial Strains: A panel of clinically relevant bacterial isolates, including carbapenem-resistant Enterobacteriaceae, is used.

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.

-

Assay Format: Broth microdilution is performed in 96-well plates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Serial two-fold dilutions of the β-lactam antibiotic are prepared in the microtiter plates.

-

Nacubactam is added to each well at a fixed concentration (e.g., 4 µg/mL).

-

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

-

Plates are incubated at 35-37°C for 16-20 hours.

-

-

Data Analysis: The MIC is recorded as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

PBP2 Binding Assay

Objective: To determine the binding affinity of nacubactam for PBP2.

Methodology:

-

Principle: This is a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin FL, which binds to PBPs. The test compound competes with the fluorescent probe for binding to PBP2.

-

Procedure:

-

Bacterial cell membranes containing PBP2 are prepared from a suitable bacterial strain (e.g., E. coli).

-

The membrane preparation is incubated with varying concentrations of nacubactam.

-

A fixed concentration of Bocillin FL is added, and the mixture is incubated to allow for competitive binding.

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

-

Data Analysis: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2 is quantified. The concentration of nacubactam that causes a 50% reduction in the fluorescent signal is determined as the IC50 value.

Preclinical and Clinical Data

In Vitro Activity

Nacubactam, in combination with meropenem (B701), has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae producing various β-lactamases.

| Bacterial Group | Meropenem MIC90 (µg/mL) | Meropenem/Nacubactam (4 µg/mL) MIC90 (µg/mL) |

| All Enterobacteriaceae | >64 | 2 |

| ESBL-producing | 1 | 0.25 |

| AmpC-producing | 2 | 0.5 |

| KPC-producing | 64 | 2 |

| OXA-48-like-producing | 32 | 2 |

| Metallo-β-lactamase-producing | >64 | >64 |

Data compiled from publicly available sources. Actual values may vary.

Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have shown that intravenous nacubactam is well-tolerated, both alone and in combination with meropenem.[5]

| Parameter | Single Ascending Dose (up to 8,000 mg) | Multiple Ascending Dose (up to 4,000 mg q8h) |

| Safety | Well-tolerated; most AEs mild and related to IV access. | Generally well-tolerated. |

| Pharmacokinetics | Linear; exposure increased dose-proportionally. | No significant accumulation observed. |

| Excretion | Primarily excreted unchanged in urine. | Consistent with single-dose data. |

| Drug-Drug Interaction | Co-administration with meropenem did not significantly alter the pharmacokinetics of either drug. | Not applicable. |

Data from studies registered on ClinicalTrials.gov (NCT02134834 and NCT02972255).

Conclusion

Nacubactam (this compound) is a promising diazabicyclooctane β-lactamase inhibitor with a novel dual mechanism of action. Its ability to both inhibit a wide array of serine β-lactamases and exert direct antibacterial effects through PBP2 inhibition positions it as a significant potential therapeutic agent in the fight against multidrug-resistant Gram-negative bacteria. Ongoing clinical trials will further elucidate its efficacy and safety profile in treating serious bacterial infections. The unique properties of nacubactam underscore the continuing innovation in the development of new antimicrobial agents to address the urgent global health threat of antibiotic resistance.

References

- 1. US20210332060A1 - A Simple Process for Preparing Avibactam - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 628. Pharmacokinetics, Safety and Tolerability of Co-administration of Nacubactam and β-lactams after Multiple Doses in Japanese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9708320B2 - β-lactamase inhibitor and process for preparing the same - Google Patents [patents.google.com]

- 6. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 7. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10085999B1 - Beta-lactamase inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. journals.asm.org [journals.asm.org]

FPI-1465: A Dual-Action Inhibitor Overcoming Antibiotic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is an investigational, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is being developed to address the global threat of antibiotic resistance, particularly in Gram-negative bacteria. This compound's primary mechanism of action is the inhibition of a broad spectrum of β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics. By neutralizing these enzymes, this compound restores the efficacy of existing β-lactam drugs. Furthermore, preclinical data reveal a novel dual-action mechanism, with this compound also targeting penicillin-binding proteins (PBPs), specifically PBP2, which are essential for bacterial cell wall synthesis. This multifaceted approach makes this compound a promising candidate in the fight against multidrug-resistant infections.

Data Presentation

In Vitro Potentiation of Antibiotic Activity

Preclinical studies have consistently demonstrated the synergistic effect of this compound in combination with various β-lactam antibiotics against resistant bacterial strains. The following tables summarize key quantitative data from these in vitro studies.

Table 1: Fold-Increase in Potency of β-Lactam Antibiotics with this compound [1]

| Antibiotic | Bacterial Enzyme Class | Maximum Fold-Increase in Potency with this compound |

| Ceftazidime | ESBLs | 256 |

| Ceftazidime | Carbapenemases | 256 |

| Aztreonam | ESBLs | 1,024 |

| Aztreonam | Carbapenemases | 4,096 |

| Meropenem | ESBLs | 4 |

| Meropenem | Carbapenemases | 128 |

Table 2: MIC Distribution of β-Lactam Agents Alone and in Combination with this compound (4 µg/mL) against ESBL-Producing Enterobacteriaceae (n=21) [2]

| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (CLSI) | % Susceptible (EUCAST) |

| Aztreonam | 8 | >128 | 47.6 | 23.8 |

| Aztreonam + this compound | ≤0.25 | 1 | 95.2 | 95.2 |

| Ceftazidime | 32 | >256 | 38.1 | 14.3 |

| Ceftazidime + this compound | 0.5 | 2 | 95.2 | 95.2 |

| Meropenem | ≤0.25 | >64 | - | - |

| Meropenem + this compound | ≤0.015 | 0.06 | - | - |

Table 3: this compound Inhibition and Binding Constants

| Target | Parameter | Value |

| E. coli PBP2 | IC50 | 1.0 µg/mL |

| β-lactamase CTX-M-15 | Kd | 0.011 µM |

| β-lactamase OXA-48 | Kd | 5.3 µM |

In Vivo Efficacy

In a murine thigh infection model, the combination of this compound with a β-lactam antibiotic demonstrated significant bacterial clearance against highly resistant strains.

Table 4: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

| Pathogen | Treatment | Log Reduction in CFUs |

| Klebsiella pneumoniae (Carbapenemase-producer) | This compound + Ceftazidime | >3 |

| Enterobacter cloacae (Carbapenemase-producer) | This compound + Ceftazidime | >3 |

Experimental Protocols

In Vitro Checkerboard Synergy Assay

This protocol is used to determine the synergistic activity of this compound with a β-lactam antibiotic.

Materials:

-

This compound

-

β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)

-

Bacterial strain of interest (e.g., ESBL or carbapenemase-producing E. coli or K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO).

-

Drug Dilution: In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (e.g., along the x-axis) and this compound (e.g., along the y-axis) in CAMHB.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well containing the drug dilutions with the prepared bacterial suspension. Include appropriate controls: wells with bacteria only (positive control), wells with media only (negative control), and wells with each drug alone.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Data Analysis: Analyze the data to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The Fractional Inhibitory Concentration Index (FICI) is commonly used for this analysis.

IC50 Determination for β-Lactamase Inhibition

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

This compound

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified β-lactamase in the assay buffer. Prepare serial dilutions of this compound in the same buffer.

-

Pre-incubation: In a 96-well plate, mix the β-lactamase solution with the different concentrations of this compound. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a solution of the chromogenic substrate (e.g., nitrocefin) to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin (B1678963) hydrolysis) using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.

Murine Thigh Infection Model

This protocol provides a generalized workflow for evaluating the in vivo efficacy of this compound in combination with a β-lactam antibiotic.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Bacterial pathogen of interest

-

This compound and β-lactam antibiotic for injection

-

Vehicle control solution

-

Cyclophosphamide (B585) (for neutropenic models, if required)

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for a minimum of 3 days before the experiment.

-

Induction of Neutropenia (Optional): If a neutropenic model is required, administer cyclophosphamide intraperitoneally at appropriate doses and time points before infection.

-

Infection: Induce a thigh infection by intramuscular injection of a standardized inoculum of the bacterial pathogen into the posterior thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice. This includes the vehicle control, this compound alone, the β-lactam antibiotic alone, and the combination of this compound and the antibiotic. Administration can be via intraperitoneal, intravenous, or subcutaneous routes.

-

Monitoring and Sample Collection: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.

-

Bacterial Load Determination: Perform serial dilutions of the tissue homogenates and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFUs) per gram of tissue.

-

Data Analysis: Compare the bacterial loads in the different treatment groups to determine the efficacy of the combination therapy. A significant reduction in CFUs in the combination group compared to the single-agent and control groups indicates in vivo synergy.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: this compound Mechanism: β-Lactamase Inhibition.

Caption: this compound Dual-Action Mechanism.

Caption: In Vitro Checkerboard Synergy Assay Workflow.

References

Unraveling the Identity of FPI-1465: A Technical Guide to the Dual-Action β-Lactamase Inhibitor Nacubactam

An investigation into the compound registered under CAS number 1452458-72-8, designated as FPI-1465, reveals a landscape of conflicting information within publicly accessible databases. This guide clarifies the prevailing ambiguity and presents a comprehensive technical overview of the closely related and well-documented β-lactamase inhibitor, Nacubactam (CAS 1452458-86-4), which is likely the intended subject of interest for researchers in the field of antimicrobial resistance.

Initial inquiries into this compound are met with disparate classifications, with some sources describing it as a controlled substance with analgesic properties, an inhibitor of a novel kinase (TPK1), or a potential misidentification of the radioimmunotherapeutic agent [225Ac]-FPI-1434.[1][2][3] However, a significant portion of the available data, though sometimes inconsistent in its association with the specific CAS number, points towards a mechanism of action as a β-lactamase inhibitor.[4][5]

Further analysis strongly suggests that the compound of primary scientific and clinical relevance in this context is Nacubactam . Nacubactam, also known by the development codes OP-0595 and RG-6080, is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[5] It is crucial to note that while some commercial vendors list this compound with CAS number 1452458-72-8 and a molecular formula of C₁₁H₁₈N₄O₇S, Nacubactam is officially registered under CAS 1452458-86-4 with a molecular formula of C₉H₁₆N₄O₇S.[4][6][7] This guide will focus on the verified data for Nacubactam.

Core Compound Specifications: Nacubactam

| Property | Value | Source |

| Chemical Name | Sulfuric acid, mono[(1R,2S,5R)-2-[[(2-aminoethoxy)amino]carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] ester | [6] |

| CAS Number | 1452458-86-4 | [6] |

| Molecular Formula | C₉H₁₆N₄O₇S | [6] |

| Molecular Weight | 324.31 g/mol | |

| Synonyms | OP-0595, RG-6080, FPI-1459 | [6] |

Mechanism of Action

Nacubactam exhibits a distinctive dual mechanism of action, setting it apart from other β-lactamase inhibitors.[1][4]

-

β-Lactamase Inhibition : Nacubactam is a potent inhibitor of a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC and other extended-spectrum β-lactamases) and class C (AmpC) enzymes, and some class D enzymes.[1][2][5] It acts as a covalent inhibitor, forming a stable acyl-enzyme intermediate with the catalytic serine residue in the active site of these enzymes.[8] This inactivation protects co-administered β-lactam antibiotics from enzymatic degradation.

-

Intrinsic Antibacterial and "Enhancer" Activity : Uniquely, Nacubactam also possesses intrinsic antibacterial activity by inhibiting Penicillin-Binding Protein 2 (PBP2) in the cell wall of Enterobacteriaceae.[1][8][9] This direct inhibition of a key enzyme involved in peptidoglycan synthesis contributes to its overall efficacy and can lead to a synergistic effect when paired with other β-lactam antibiotics that target different PBPs (e.g., PBP3).[8] This is often referred to as a "β-lactam enhancer" effect.[8]

Preclinical and Clinical Data

In Vitro Activity

Nacubactam has demonstrated potent activity in restoring the efficacy of various β-lactams against resistant Gram-negative bacteria.

Table 1: Inhibition of β-Lactamase Enzymes by Nacubactam

| Enzyme | Type | Apparent Kᵢ (μM) | Acylation Rate (k₂/K) (M⁻¹s⁻¹) | Source |

| KPC-2 | Class A | 31 ± 3 | 5,815 ± 582 | [5] |

| KPC-2 (K234R variant) | Class A | 270 ± 27 | 247 ± 25 | [5] |

| TLA-3 | Class A | 1.49 ± 0.05 | - | [10] |

Table 2: Potentiation of Meropenem (B701) Activity by Nacubactam against Meropenem-Resistant Enterobacteriaceae

| Organism | Resistance Mechanism | Meropenem MIC (μg/mL) | Meropenem + Nacubactam MIC (μg/mL) | Source |

| K. pneumoniae (Clinical Isolates) | KPC or IMI-type | 8 to >64 | 0.5 to 4 | [11] |

| E. coli (CTX-M-15-positive) | ESBL | - | MIC reduction observed | [2] |

| K. pneumoniae (KPC-positive) | Carbapenemase | - | MIC reduction observed | [2] |

Clinical Trials

Nacubactam, in combination with β-lactam antibiotics (primarily meropenem, cefepime, and aztreonam), has progressed through clinical development for the treatment of serious Gram-negative infections.

Table 3: Selected Clinical Trials of Nacubactam

| Phase | Study Identifier | Title | Combination Agent(s) | Status (as of late 2023) | Source |

| Phase 1 | NCT02134834 | Single Ascending Dose Study in Healthy Volunteers | Nacubactam alone | Completed | [1] |

| Phase 1 | NCT02972255 | Multiple Ascending Dose Study in Healthy Volunteers | Nacubactam alone and with Meropenem | Completed | [1] |

| Phase 1 | NCT03182504 | Study to Investigate Intrapulmonary Lung Penetration | Nacubactam with Meropenem | Completed | [12] |

| Phase 3 | NCT05905055 | Efficacy and Safety Study in Adults With Infections Due to Carbapenem Resistant Enterobacterales | Cefepime/Nacubactam and Aztreonam/Nacubactam | Recruiting | [13] |

Phase 1 studies in healthy volunteers showed that Nacubactam was generally well-tolerated, with pharmacokinetics appearing linear and exposure increasing in a dose-proportional manner.[1] Co-administration with meropenem did not significantly alter the pharmacokinetics of either drug.[1]

Experimental Protocols

β-Lactamase Inhibition Assay (Steady-State Kinetics)

Objective: To determine the kinetic parameters (Kᵢ, k₂/K) of Nacubactam against a purified β-lactamase enzyme.

Methodology:

-

Enzyme and Substrate Preparation: A purified β-lactamase enzyme (e.g., KPC-2) is prepared in a suitable buffer (e.g., 10 mM PBS).[5] A chromogenic substrate, such as nitrocefin (B1678963), is used as a reporter of enzyme activity.

-

Kinetic Measurements: Enzyme activity is measured by monitoring the hydrolysis of nitrocefin using a spectrophotometer.

-

IC₅₀ Determination: The enzyme is incubated with varying concentrations of Nacubactam, and the concentration that inhibits 50% of the enzyme's activity (IC₅₀) is determined.

-

Parameter Calculation: To determine the apparent inhibition constant (Kᵢ app) and the second-order acylation rate constant (k₂/K), progress curves of nitrocefin hydrolysis are monitored over time in the presence of different concentrations of Nacubactam.[5][10] The data are then fitted to appropriate kinetic models.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with Nacubactam against bacterial isolates.

Methodology:

-

Isolate Preparation: A panel of clinically relevant bacterial isolates (e.g., carbapenem-resistant K. pneumoniae) is cultured and the inoculum is standardized.

-

Assay Setup: The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

-

Drug Dilution: Serial dilutions of the β-lactam antibiotic (e.g., meropenem) are prepared in the microtiter plate. Nacubactam is added to the wells at a fixed concentration (e.g., 4 µg/mL) or in a fixed ratio (e.g., 1:1 with the antibiotic).[5][14]

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated.

-

MIC Determination: The MIC is defined as the lowest concentration of the β-lactam antibiotic (in the presence of Nacubactam) that completely inhibits visible bacterial growth.

Conclusion

While the initial query for this compound (CAS 1452458-72-8) leads to a field of inconsistent and poorly substantiated data, a thorough investigation points to Nacubactam (FPI-1459, CAS 1452458-86-4) as the compound of significant interest for researchers in antimicrobial drug development. Nacubactam's novel dual mechanism, which combines robust inhibition of key β-lactamase enzymes with direct, intrinsic antibacterial activity via PBP2 inhibition, positions it as a promising therapeutic agent to combat multidrug-resistant Gram-negative pathogens. The extensive preclinical and clinical data available for Nacubactam provide a solid foundation for its continued development and potential future role in addressing the critical challenge of antibiotic resistance.

References

- 1. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. What is Nacubactam used for? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Nacubactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for F-1465 Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is a potent, dual-action inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. It targets both serine-β-lactamases and penicillin-binding proteins (PBPs).[1] This dual-targeting mechanism makes this compound a significant compound for combating bacterial resistance.[1] It works by inactivating the primary mechanisms of β-lactam antibiotic degradation while also directly inhibiting enzymes essential for bacterial cell wall synthesis.[1] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and in vivo research applications.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the preparation and storage of this compound solutions.

Table 1: Physicochemical Properties and Storage Recommendations

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₄O₇S | [2][3] |

| Molecular Weight | 350.35 g/mol | [2][3] |

| Appearance | Lyophilized powder | [4] |

| Storage (Powder) | -20°C for up to 3 years | [5][6] |

| Storage (in Solvent) | -80°C for up to 1 year |[5] |

Table 2: Solution Preparation Parameters

| Parameter | Recommendation | Notes |

|---|---|---|

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5][7] |

| Stock Solution Conc. | 10 mM (common starting point) | [4][5] |

| Final DMSO Conc. (in vitro) | < 0.5% (v/v) | [8][9] |

| In Vivo Formulation | 5% DMSO, 30% PEG300, 65% Saline | [5] |

| Working Solution Prep. | Dilute stock solution in assay buffer or culture medium immediately before use. |[4] |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol details the steps for reconstituting lyophilized this compound powder to create a high-concentration stock solution, which is essential for subsequent experimental dilutions.

Materials:

-

This compound lyophilized powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

-

Calibrated precision pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.

-

Weighing: In a certified chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.[10] For example, to prepare 1 mL of a 10 mM solution, weigh out 3.50 mg of this compound (Mass = 10 mmol/L * 1 mL * 350.35 g/mol * 1/1000 L/mL = 3.50 mg).

-

Solvent Addition: Add the calculated volume of DMSO to the tube.[5] For the example above, add 1 mL of DMSO.

-

Dissolution: Securely cap the tube and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.[5] If necessary, gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.[11]

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[5][11] Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[10] Store the aliquots at -80°C for long-term stability.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments such as cell-based assays or enzyme inhibition studies.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

-

Sterile microcentrifuge tubes or 96-well plates

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation, it is best to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.[7]

-

Final Dilution: Slowly add the this compound/DMSO solution to the aqueous buffer or medium while gently vortexing or mixing.[5] The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[6][9]

-

Immediate Use: Aqueous working solutions of this compound should be prepared fresh immediately before each experiment, as stability in aqueous media can be limited.[7]

Protocol 3: Preparation of Formulation for In Vivo Studies

This protocol provides an example of a common vehicle formulation for administering this compound in animal models. The optimal formulation may require adjustment based on the specific animal model and experimental design.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile tubes

Procedure:

-

Initial Dissolution: Dissolve the required amount of this compound powder in DMSO to create a concentrated solution.

-

Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation consists of 5% DMSO, 30% PEG300, and 65% saline.[5] For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 3.0 mL of PEG300, and 6.5 mL of saline.

-

Final Formulation: While vortexing the vehicle, slowly add the this compound/DMSO solution to the vehicle to ensure a homogenous mixture.[5]

-

Administration: The final formulation should be prepared fresh on the day of administration to the animals.[5] It is advisable to perform a small-scale solubility test before preparing a large batch.

Visualizations

Caption: Experimental workflow for the preparation of this compound solutions.

Caption: Dual-action mechanism of this compound on bacterial targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cenmed.com [cenmed.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for FPI-1465 in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465, also known as Nacubactam, is a diazabicyclooctane (DBO) derivative that functions as a dual-action inhibitor.[1] It acts as a serine-β-lactamase inhibitor and also targets penicillin-binding proteins (PBPs), specifically PBP2.[1] This dual mechanism makes this compound a significant compound in overcoming bacterial resistance to β-lactam antibiotics. These application notes provide detailed protocols for utilizing this compound in protein binding assays to characterize its interaction with these target proteins.

It is important to note that the designation "this compound" has also been identified as an erroneous reference to [225Ac]-FPI-1434, a radioimmunotherapeutic agent targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) for the treatment of solid tumors.[2][3] This document will focus exclusively on this compound as the β-lactamase and PBP inhibitor, Nacubactam.

Mechanism of Action

This compound is a potent covalent inhibitor that forms a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine-β-lactamases and PBPs.[4] This acylation inactivates the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics by β-lactamases and halting the transpeptidation step in peptidoglycan synthesis by PBPs.[4] This dual-targeting mechanism makes this compound a powerful agent against multidrug-resistant Gram-negative bacteria.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: Inhibition and Binding Constants [1]

| Target | Parameter | Value |

| PBP2 | IC50 | 1.0 µg/mL |

| β-lactamase CTX-M-15 | Kd | 0.011 µM |

| β-lactamase OXA-48 | Kd | 5.3 µM |

Table 2: Chemical and Physical Properties [5][6]

| Property | Value |

| Molecular Formula | C11H18N4O7S |

| Molecular Weight | 350.35 g/mol |

| CAS Number | 1452458-72-8 |

Signaling Pathway and Experimental Workflow

Caption: General mechanism of beta-lactamase inhibition by this compound.

Caption: Experimental workflow for evaluating a novel beta-lactamase inhibitor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions[1]

This protocol outlines the procedure for preparing a concentrated stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -80°C for up to one year.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[1]

This protocol describes the use of this compound in combination with a β-lactam antibiotic to determine the MIC against a bacterial strain.

Materials:

-

This compound stock solution

-

β-lactam antibiotic stock solution (e.g., meropenem)

-

Mueller-Hinton (MH) broth

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the β-lactam antibiotic in MH broth in a 96-well plate.

-

Prepare a fixed concentration of this compound in MH broth.

-

Add the this compound solution to each well containing the antibiotic dilutions.

-

Inoculate each well with the bacterial suspension.

-

Include appropriate controls (no antibiotic, no this compound, no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the antibiotic that inhibits bacterial growth.

Protocol 3: Western Blot Analysis of Penicillin-Binding Protein (PBP) Engagement

This protocol can be adapted to assess the binding of this compound to its target PBP.

Materials:

-

Bacterial cell culture expressing the target PBP

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against the target PBP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat the bacterial culture with varying concentrations of this compound for a specified time.

-

Harvest and lyse the bacterial cells.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

-

A shift in the molecular weight or a decrease in the intensity of the PBP band can indicate covalent binding of this compound.

References

Application Notes and Protocols for FPI-1465 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is a potent, dual-action inhibitor targeting both serine-β-lactamases and penicillin-binding proteins (PBPs).[1] As a member of the diazabicyclooctane (DBO) class of compounds, this compound is under investigation for its ability to overcome bacterial resistance mechanisms.[1] Specifically, it can neutralize the primary means of β-lactam antibiotic degradation and directly inhibit enzymes crucial for bacterial cell wall synthesis.[1] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics in combination with a fixed concentration of this compound, a method essential for evaluating its synergistic potential against multidrug-resistant bacterial strains.[2][3][4]

The protocol described herein is based on the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), which is a standardized and widely accepted technique for antimicrobial susceptibility testing.[4][5]

Mechanism of Action

This compound functions as a covalent inhibitor. It forms a stable acyl-enzyme intermediate with the catalytic serine residue located in the active site of both serine-β-lactamases and PBPs.[1] This acylation process inactivates the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics (in the case of β-lactamases) or halting the transpeptidation step in peptidoglycan synthesis (in the case of PBPs).[1] This dual-targeting mechanism makes this compound a significant compound for combating bacterial resistance.[1]

Dual mechanism of action of this compound in bacteria.

Quantitative Data Summary

The following table presents hypothetical MIC data for a β-lactam antibiotic tested alone and in combination with a fixed concentration of this compound (4 µg/mL) against various β-lactamase-producing bacterial strains. A significant reduction in the MIC of the antibiotic in the presence of this compound indicates synergistic activity.[4]

| Bacterial Strain | β-Lactamase(s) | Antibiotic | MIC (µg/mL) of Antibiotic Alone | MIC (µg/mL) of Antibiotic + this compound (4 µg/mL) | Fold-Change in Potency |

| E. coli | CTX-M-15 | Ceftazidime | >256 | 0.5 | >512 |

| E. coli | CTX-M-15 | Aztreonam | >256 | 0.25 | >1024 |

| K. pneumoniae | CTX-M-15, SHV-30 | Ceftazidime | 256 | 1 | 256 |

| K. pneumoniae | CTX-M-15, SHV-30 | Meropenem | 1 | 0.25 | 4 |

| E. cloacae | CTX-M-15, CMY-2 | Meropenem | 2 | 0.5 | 4 |

Experimental Protocol: Broth Microdilution MIC Testing

This protocol details the determination of MICs for a β-lactam antibiotic in combination with this compound using the broth microdilution method.[2][4]

Materials

-

This compound powder

-

β-lactam antibiotic powder (e.g., ceftazidime, meropenem)

-

Dimethyl sulfoxide (B87167) (DMSO)[2]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

-

Bacterial strains of interest (e.g., ESBL or carbapenemase-producing E. coli, K. pneumoniae)[3]

-

Sterile reagent reservoirs

-

Calibrated single-channel and multi-channel pipettes

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (37°C)[2]

-

Sterile microcentrifuge tubes[2]

Methodology

1. Preparation of Stock Solutions

-

This compound Stock Solution (e.g., 10 mM):

-

Allow the this compound vial to equilibrate to room temperature before opening.[2]

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[2]

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[2] Vortex until fully dissolved.

-

Store the stock solution at -20°C or as recommended by the manufacturer.

-

-

β-Lactam Antibiotic Stock Solution:

-

Prepare a concentrated stock solution of the β-lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO), following the manufacturer's instructions.

-

Store at -20°C or as recommended.

-

2. Preparation of Bacterial Inoculum

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 morphologically similar colonies of the test organism.

-

Transfer the colonies into a tube containing sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][3][4]

3. Microtiter Plate Setup (Checkerboard Assay)

-

Prepare Intermediate Drug Solutions:

-

This compound: Prepare a working solution of this compound in CAMHB at four times the desired final fixed concentration (e.g., if the final concentration is 4 µg/mL, prepare a 16 µg/mL solution).

-

β-Lactam Antibiotic: In a separate 96-well plate or in tubes, prepare a series of two-fold serial dilutions of the β-lactam antibiotic in CAMHB at four times their final desired concentrations.

-

-

Plate Loading:

-

Dispense 50 µL of CAMHB into columns 2-11 of a sterile 96-well microtiter plate.

-

Dispense 100 µL of CAMHB into column 12 (sterility control).[6]

-

Dispense 100 µL of the highest concentration of the β-lactam antibiotic (from the serial dilutions) into column 1.

-

Perform serial dilutions across the plate by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.[7] Column 11 will serve as the growth control (no antibiotic).

-

Add 50 µL of the this compound working solution to all wells from columns 1-11. This will bring the volume in these wells to 100 µL and dilute the antibiotic and this compound to two times their final concentration.

-

Note: To determine the MIC of the antibiotic alone, a parallel plate should be set up where 50 µL of CAMHB is added instead of the this compound solution.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL to account for the 1:1 dilution) to each well in columns 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[2]

-

Do not add inoculum to the sterility control wells (column 12).

-

4. Incubation

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.[2]

5. MIC Determination